![molecular formula C15H18N2O2S B3973740 methyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B3973740.png)
methyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate
Overview
Description
Methyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been synthesized using various methods.
Mechanism of Action
Methyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and bacterial growth. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and inhibit the growth of bacteria. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Methyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, it also has some limitations, such as its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research on methyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate. One direction is to study its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to study its mechanism of action in more detail to better understand its effects on enzymes and proteins involved in inflammation, cancer, and bacterial growth. Additionally, researchers can explore ways to improve the synthesis method and increase the solubility of the compound.
In conclusion, this compound is a chemical compound with significant potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.
Scientific Research Applications
Methyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9-7-12-11(3)16-15(17-13(12)8-10(9)2)20-6-5-14(18)19-4/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGFUWRBLWIAQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCC(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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